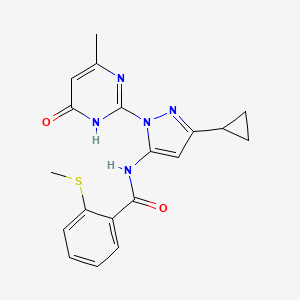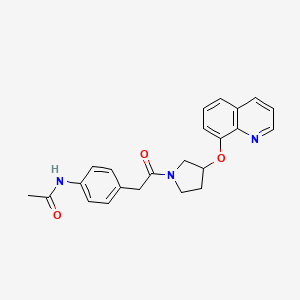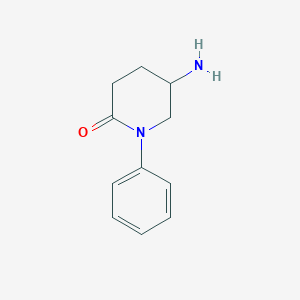![molecular formula C24H21N3O2 B2743893 2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 897617-34-4](/img/structure/B2743893.png)
2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Scientific Research Applications
Radiosynthesis for PET Imaging
- The compound has been studied for its potential in radiosynthesis, specifically for imaging the translocator protein (18 kDa) using positron emission tomography (PET) (Dollé et al., 2008). This application is significant in medical diagnostics and research.
Antimicrobial Activity
- Research has explored its derivatives for antimicrobial activity. Some synthesized derivatives showed effectiveness against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This suggests potential uses in developing new antimicrobial agents.
Application in Heterocyclic Synthesis
- The compound has been used as a key intermediate in the synthesis of various heterocycles. These include coumarin, pyridine, pyrrole, thiazole, and pyrido[2',3':3,4][pyrazolo[5,1-c]triazine derivatives, which were evaluated for antimicrobial properties (Bondock et al., 2008). This demonstrates its versatility in pharmaceutical chemistry.
Insecticidal and Antibacterial Potential
- A study on pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiation revealed both insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This opens avenues for its use in agricultural and pharmaceutical sectors.
Synthesis of TSPO Ligands
- A practical multigram synthesis approach for this class of compounds, targeting the translocator protein (TSPO), was described. This is important for research in neuroinflammation and other neurological conditions (Banister et al., 2012).
Anticonvulsant Agents
- The compound's derivatives have been studied for their potential as anticonvulsant agents, with some showing moderate effectiveness in models of seizures (Severina et al., 2020).
Fluorescence Binding Studies
- Investigations into the interactions of certain derivatives with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies have been conducted. This is relevant in understanding protein-ligand interactions (Meng et al., 2012).
Broad-Spectrum Antifungal Agents
- Some derivatives have shown promising antifungal activity against Candida and Aspergillus species, indicating their potential in antifungal therapies (Bardiot et al., 2015).
Novel Isoxazolines and Isoxazoles Synthesis
- Research into the synthesis of novel isoxazolines and isoxazoles through cycloaddition of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored (Rahmouni et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-12-13-27-21(14-16)25-17(2)23(24(27)29)26-22(28)15-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKNUPNJTBLPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)



![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2743823.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)
